molecular formula C24H20ClN3O2 B11643345 Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate

Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11643345
M. Wt: 417.9 g/mol
InChI Key: ZWXNGYMAACZMOK-UHFFFAOYSA-N
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Description

Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with 2-chlorobenzaldehyde under acidic conditions to form the quinazoline ring. This intermediate is then reacted with propyl 4-aminobenzoate in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening methods can aid in the identification of optimal reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazoline core with a propyl 4-aminobenzoate moiety allows for unique interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C24H20ClN3O2/c1-2-15-30-24(29)16-11-13-17(14-12-16)26-23-19-8-4-6-10-21(19)27-22(28-23)18-7-3-5-9-20(18)25/h3-14H,2,15H2,1H3,(H,26,27,28)

InChI Key

ZWXNGYMAACZMOK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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